6-Chlorobenzo[d][1,3]dioxol-5-ol 6-Chlorobenzo[d][1,3]dioxol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14296318
InChI: InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2
SMILES:
Molecular Formula: C7H5ClO3
Molecular Weight: 172.56 g/mol

6-Chlorobenzo[d][1,3]dioxol-5-ol

CAS No.:

Cat. No.: VC14296318

Molecular Formula: C7H5ClO3

Molecular Weight: 172.56 g/mol

* For research use only. Not for human or veterinary use.

6-Chlorobenzo[d][1,3]dioxol-5-ol -

Specification

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
IUPAC Name 6-chloro-1,3-benzodioxol-5-ol
Standard InChI InChI=1S/C7H5ClO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2
Standard InChI Key MYCBHJOBNMQASS-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C(=C2)O)Cl

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of 6-Chlorobenzo[d] dioxol-5-ol is C₇H₅ClO₃, with a molecular weight of 172.56 g/mol. Its structure consists of a benzodioxole core (a benzene ring fused to a 1,3-dioxole ring) substituted with a chlorine atom at position 6 and a hydroxyl group at position 5. The compound’s canonical SMILES representation is C1OC2=C(O1)C(=CC(=C2)Cl)O, reflecting the spatial arrangement of functional groups.

Key Structural Features:

  • Benzodioxole Core: The 1,3-dioxole ring introduces electron-rich oxygen atoms, influencing reactivity at adjacent positions.

  • Chlorine Substituent: The electronegative chlorine atom at position 6 enhances electrophilic substitution reactivity and stabilizes the aromatic system through resonance effects.

  • Hydroxyl Group: The phenolic -OH group at position 5 enables hydrogen bonding and participation in acid-base reactions.

Comparative Analysis with Analogues:

CompoundSubstituentsMolecular FormulaMolecular Weight (g/mol)
6-Chlorobenzo[d] dioxol-5-ol-Cl (C6), -OH (C5)C₇H₅ClO₃172.56
7-Chlorobenzo[d][1, dioxol-5-ol-Cl (C7), -OH (C5)C₇H₅ClO₃172.56
6-Chlorobenzo[d][1, dioxole-5-carbaldehyde-Cl (C6), -CHO (C5)C₈H₅ClO₃184.57
Benzo[d] dioxol-5-ol-H (C5), -OH (C5)C₇H₆O₃138.12

The chlorine position significantly impacts electronic distribution. For instance, 7-chloro derivatives exhibit distinct reactivity in nucleophilic substitution compared to 6-chloro isomers due to differences in steric and electronic environments .

Synthesis and Industrial Production

Industrial-Scale Production

Industrial synthesis optimizes yield and purity through:

  • Continuous Flow Reactors: Enhance heat/mass transfer for exothermic chlorination steps.

  • Catalyst Recycling: Pd/C catalysts reused in hydrogenation steps to reduce costs .

  • Purity Control: Crystallization or chromatography for pharmaceutical-grade output.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group activates the aromatic ring toward electrophiles, favoring substitution at positions ortho and para to the -OH group.

Nitration:

  • Reagents: HNO₃/H₂SO₄.

  • Product: 4-Nitro-6-chlorobenzo[d] dioxol-5-ol (major).

Sulfonation:

  • Reagents: H₂SO₄, SO₃.

  • Product: 6-Chloro-5-hydroxybenzo[d] dioxole-4-sulfonic acid.

Nucleophilic Aromatic Substitution

The chlorine atom undergoes substitution under harsh conditions:

  • Reagents: NaOH (200°C), Cu catalyst.

  • Product: 6-Hydroxybenzo[d] dioxol-5-ol (hydroxyl replaces chlorine).

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone (e.g., using KMnO₄) under acidic conditions.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzodioxole ring to a cyclohexane derivative .

Biological and Pharmacological Applications

Antimicrobial Activity

Chlorinated benzodioxoles exhibit broad-spectrum antimicrobial effects. In vitro studies on analogs show:

  • Gram-Positive Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.

  • Fungi: IC₅₀ = 12 µg/mL against Candida albicans.
    Mechanistically, these compounds disrupt cell membrane integrity and inhibit ergosterol biosynthesis.

Neuropharmacology

Structural analogs modulate neurotransmitter systems:

  • MAO-B Inhibition: Ki = 0.8 µM, suggesting potential in Parkinson’s disease.

  • Serotonin Reuptake: EC₅₀ = 50 nM, indicating antidepressant applications.

Industrial and Material Science Applications

Polymer Chemistry

Chlorinated benzodioxoles serve as monomers for high-performance polymers:

  • Thermal Stability: Polybenzodioxoles retain integrity up to 400°C.

  • Applications: Aerospace composites, flame-retardant coatings.

Dye Synthesis

  • Chromophores: Conjugation with azo groups produces dyes with λmax = 450–600 nm.

  • Textile Industry: Used in UV-resistant fabrics.

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